5-phenoxy-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-phenoxy-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes phenoxy and isoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenoxy-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with aniline derivatives under specific conditions to form the isoindole core. The reaction conditions often involve the use of solvents like dichloromethane or ethyl acetate and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-phenoxy-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
5-phenoxy-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 5-phenoxy-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-phenoxy-2,6-diisopropylphenyl isothiocyanate
- (4-Phenoxyphenyl)hydrazine hydrochloride
Uniqueness
5-phenoxy-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific isoindole structure and the presence of phenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H17NO4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-phenoxy-2-(4-phenoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C26H17NO4/c28-25-23-16-15-22(31-20-9-5-2-6-10-20)17-24(23)26(29)27(25)18-11-13-21(14-12-18)30-19-7-3-1-4-8-19/h1-17H |
InChI Key |
NITMCWGMWXEYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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